molecular formula C8H18Cl2N2 B14784695 6-Methyl-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride

6-Methyl-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride

Cat. No.: B14784695
M. Wt: 213.15 g/mol
InChI Key: HUJHPNQAEMJCFS-UHFFFAOYSA-N
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Description

rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[322]nonane dihydrochloride is a bicyclic compound featuring a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride typically involves the formation of the bicyclic core through intramolecular N-alkylation in the presence of a base . The reaction conditions often include the use of potassium carbonate and tetrabutylammonium bromide to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride is unique due to its specific diazabicyclo structure and the presence of a methyl group at the 6-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

6-methyl-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-7-2-3-8(10)5-9-4-7;;/h7-9H,2-6H2,1H3;2*1H

InChI Key

HUJHPNQAEMJCFS-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC1CNC2.Cl.Cl

Origin of Product

United States

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